molecular formula C15H16O B14334524 1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one CAS No. 101183-80-6

1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B14334524
CAS No.: 101183-80-6
M. Wt: 212.29 g/mol
InChI Key: FWERWJYBTDORDX-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one is an organic compound that features a cyclohexene ring fused to a phenylprop-2-en-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one typically involves the aldol condensation reaction between cyclohexanone and cinnamaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nitrating agents under controlled conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Properties

101183-80-6

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-9,11-12H,2,5-6,10H2

InChI Key

FWERWJYBTDORDX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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